molecular formula C19H27N9 B13372467 5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B13372467
M. Wt: 381.5 g/mol
InChI Key: VDVLPERVPJISCX-UHFFFAOYSA-N
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Description

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclohexylamine to form 4,6-bis(cyclohexylamino)-1,3,5-triazine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-hydroxyiminopyrazole: Another pyrazole derivative with similar structural features.

    4,6-bis(cyclohexylamino)-1,3,5-triazine: Shares the triazine core structure.

    5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core structure

Uniqueness

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is unique due to its combination of the triazine and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C19H27N9

Molecular Weight

381.5 g/mol

IUPAC Name

5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C19H27N9/c20-11-13-12-22-28(16(13)21)19-26-17(23-14-7-3-1-4-8-14)25-18(27-19)24-15-9-5-2-6-10-15/h12,14-15H,1-10,21H2,(H2,23,24,25,26,27)

InChI Key

VDVLPERVPJISCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)NC4CCCCC4

Origin of Product

United States

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